molecular formula C10H7ClFN3 B1477816 6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine CAS No. 1903632-51-8

6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine

Cat. No.: B1477816
CAS No.: 1903632-51-8
M. Wt: 223.63 g/mol
InChI Key: DNILTFXIVLUKGY-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 6-position and a fluorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-pyridazin-3-ylamine: Lacks the chloro group, which may affect its reactivity and biological activity.

    6-Chloro-4-phenyl-pyridazin-3-ylamine: Lacks the fluorine atom, which may influence its electronic properties and interactions with biological targets.

Uniqueness

6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine is unique due to the presence of both chloro and fluorophenyl substituents, which confer distinct electronic and steric properties. These features can enhance its binding affinity to molecular targets and its reactivity in chemical transformations .

Properties

IUPAC Name

6-chloro-4-(4-fluorophenyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-9-5-8(10(13)15-14-9)6-1-3-7(12)4-2-6/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNILTFXIVLUKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN=C2N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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